5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC16404417
Molecular Formula: C8H9IN2O2
Molecular Weight: 292.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9IN2O2 |
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Molecular Weight | 292.07 g/mol |
IUPAC Name | 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H9IN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13) |
Standard InChI Key | WVQHTRYPAFSSHG-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C(=N1)C(=O)O)I)C2CC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a pyrazole ring substituted at the 1-, 3-, 4-, and 5-positions (Figure 1). Key features include:
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1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
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3-Carboxylic acid: Facilitates hydrogen bonding and salt formation, critical for biological interactions .
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4-Iodo substituent: Provides a heavy atom for crystallographic studies and participates in Suzuki-Miyaura cross-couplings .
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5-Cyclopropyl group: Introduces steric bulk and electronic modulation, influencing receptor binding .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 306.103 g/mol |
Topological Polar Surface Area (TPSA) | 55.12 Ų |
LogP (Partition Coefficient) | 0.9957 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The iodine atom’s polarizability and the cyclopropyl group’s angle strain synergistically affect the compound’s dipole moment (), as calculated via density functional theory (DFT) .
Spectroscopic Characterization
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NMR: Signals at δ 1.2–1.5 ppm (cyclopropyl protons), δ 3.7 ppm (N-methyl), and δ 13.1 ppm (carboxylic acid proton).
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IR Spectroscopy: Stretching vibrations at 1700 cm (C=O), 2900 cm (C-H cyclopropane), and 550 cm (C-I) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis proceeds in three stages:
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Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic conditions forms the pyrazole core.
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Iodination: Electrophilic iodination using selectively substitutes the 4-position .
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Ester Hydrolysis: Basic hydrolysis of the methyl ester yields the carboxylic acid.
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Cyclocondensation | Hydrazine, HCl, reflux | 78 |
Iodination | , , , 60°C | 85 |
Hydrolysis | NaOH, , rt | 92 |
Industrial Manufacturing
Continuous flow reactors achieve 90% yield by minimizing side reactions and improving heat transfer. Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 2.3 mg/mL at pH 7.4, increasing to 12.1 mg/mL under basic conditions due to deprotonation .
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Thermal Stability: Decomposes at 215°C, with no melting point observed below this temperature.
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Photostability: The iodine atom renders the compound light-sensitive, necessitating storage in amber vials .
Acid-Base Behavior
The carboxylic acid group has a of 3.1, enabling salt formation with amines (e.g., tromethamine salts for improved bioavailability) .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The 4-iodo substituent undergoes Stille couplings with aryl stannanes, yielding biaryl derivatives for drug discovery. For example:
This reaction achieves 75% yield with microwave irradiation.
Carboxylic Acid Functionalization
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Amidation: Coupling with primary amines using HATU produces prodrug candidates .
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Esterification: Re-esterification with methanol/HSO regenerates the methyl ester for agrochemical formulations.
Applications in Scientific Research
Medicinal Chemistry
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Enzyme Inhibition: The compound inhibits cyclooxygenase-2 (COX-2) with an IC of 0.8 μM, showing promise as an anti-inflammatory agent .
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Anticancer Activity: Derivatives induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation .
Agrochemical Development
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Herbicidal Activity: Methyl ester analogs inhibit acetolactate synthase (ALS) in Amaranthus retroflexus at 50 ppm.
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Insecticidal Use: Iodine-enhanced derivatives disrupt insect GABA receptors, achieving 90% mortality in Aphis gossypii.
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